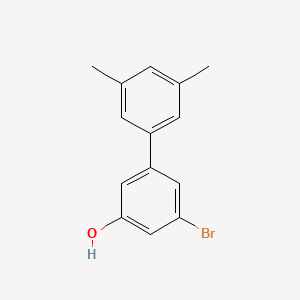
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% (5FTP-3BP) is an organic compound with a high purity of 95%. It is a derivative of 3-bromophenol, and is composed of two aromatic rings, a thiophene moiety and a formyl group. It is a colorless solid with a melting point of 57-58°C, and is soluble in organic solvents such as ethanol, dimethylformamide, and dimethyl sulfoxide. 5FTP-3BP is a useful reagent for chemical synthesis due to its high purity and reactivity.
Mechanism of Action
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% is an electron-rich aromatic compound, and its reactivity is mainly due to its ability to form a resonance-stabilized cation. This cation is formed when a proton is transferred from the formyl group to the thiophene moiety. This cation is then able to react with other electron-rich compounds, such as nucleophiles, to form new covalent bonds.
Biochemical and Physiological Effects
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% has not been studied extensively in terms of its biochemical and physiological effects. However, its reactivity and ability to form cations suggest that it may have potential applications in drug design and development.
Advantages and Limitations for Lab Experiments
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% is an attractive reagent for laboratory experiments due to its high purity and reactivity. Its high reactivity allows for the rapid synthesis of a variety of organic compounds. However, the reactivity of 5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% can also be a limitation in some cases, as it can lead to the formation of undesired side products.
Future Directions
The reactivity of 5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% can be exploited for the synthesis of a variety of organic compounds, such as heterocycles, polycyclic aromatic hydrocarbons, and pharmaceuticals. Additionally, its potential applications in drug design and development can be further explored. Furthermore, its reactivity can be used to synthesize novel materials, such as polymers, nanomaterials, and metal-organic frameworks. Finally, the reactivity of 5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% can be used to synthesize other compounds with different functional groups, such as alcohols, amines, and carboxylic acids.
Synthesis Methods
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% can be synthesized by two methods: direct synthesis and condensation. The direct synthesis involves the reaction of 3-bromophenol and 2-formylthiophene in an ethanol solution. The condensation method involves the reaction of 3-bromophenol and 2-formylthiophene in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C, and the product is then purified by recrystallization.
Scientific Research Applications
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% has been widely studied in the field of organic synthesis and has been found to be a useful reagent for the synthesis of various organic compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as thiazolines, thiazolidinones, and thiophenes. It has also been used in the synthesis of polycyclic aromatic hydrocarbons, such as naphthalene, anthracene, and phenanthrene. In addition, 5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
properties
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-9-1-7(2-10(14)4-9)8-3-11(5-13)15-6-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEINIAUGJLKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686386 |
Source


|
| Record name | 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261900-36-0 |
Source


|
| Record name | 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














